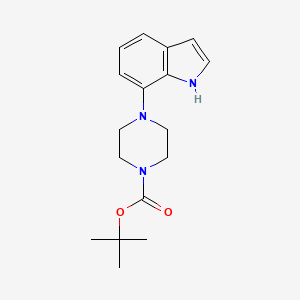
tert-butyl 4-(1H-indol-7-yl)piperazine-1-carboxylate
Cat. No. B8665843
M. Wt: 301.4 g/mol
InChI Key: YTXGTLBHRQYTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details


2-Dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl (75 mg, 0.16 mmol) and palladium (II) acetate (18.08 mg, 0.08 mmol) were dissoved in toluene (2 mL) at ambient temperature. The mixture was degassed and purged with nitrogen and warmed to 50°C for 20 mins. In a separate vessel, were mixed tert-butyl piperazine-1-carboxylate (300 mg, 1.61 mmol), 7-bromo-1H-indole (316 mg, 1.61 mmol) and sodium-t-butoxide (296 mL, 2.42 mmol) in toluene (3 mL). The mixture was degasssed and purged with nitrogen and warmed to 50°C. The catalyst solution was added to the reaction vessel and the resulting mixture was degassed and purged with nitrogen and heated at 100°C for overnight. UPLC analysis showed virtually no reaction (only 7% conversion to product). Reaction abandoned.




Quantity
0.000161 mol
Type
catalyst
Reaction Step Five


Yield
0%
Identifiers


|
CUSTOM
|
743
|
reaction index
|
NAME
|
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
|
reaction type
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.00242 mol
|
|
Type
|
reagent
|
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.005 L
|
|
Type
|
solvent
|
|
Smiles
|
CC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0.00161 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC(=O)N1CCNCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0.00161 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C(C(=C1)Br)NC=C2
|
Step Five
|
Name
|
|
|
Quantity
|
0.000161 mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
|
|
Name
|
|
|
Quantity
|
8.05e-05 mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 (± 10) °C
|
Other
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2NC=C3
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD | 0% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
